ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE
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Overview
Description
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzimidazole ring, an ethoxy group, and a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivativesCommon reagents used in these reactions include ethyl chloroformate, thioglycolic acid, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioester linkage to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of benzimidazole derivatives with different functional groups .
Scientific Research Applications
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkage and benzimidazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethoxy-2-hydroxyacetate: Similar in structure but lacks the benzimidazole ring.
Diethyl 2,2’-azanediyldiacetate: Contains a similar thioester linkage but with different functional groups.
Ethyl 4-(2-ethoxy-2-oxoethyl)thio]butanoate: Shares the ethoxy and thioester groups but has a different core structure.
Uniqueness
ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is unique due to its combination of a benzimidazole ring with an ethoxy group and a thioester linkage. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
Molecular Formula |
C14H16N2O4S |
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Molecular Weight |
308.35 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O4S/c1-3-19-12(17)9-21-13-15-10-7-5-6-8-11(10)16(13)14(18)20-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
QFHWKOBKNPQMBR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCC |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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